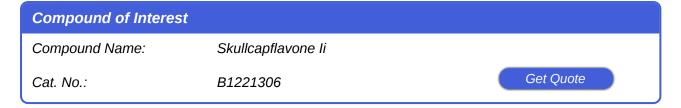


# An In-depth Technical Guide to Skullcapflavone II: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Skullcapflavone II** is a prominent flavonoid isolated from the roots of Scutellaria baicalensis, a plant widely utilized in traditional medicine for its anti-inflammatory and anti-cancer properties.

[1] As a member of the flavone class of polyphenolic secondary metabolites, **Skullcapflavone**II has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

[2][3] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, methods for its structural elucidation, and its interaction with key signaling pathways.

## **Chemical Structure and Properties**

**Skullcapflavone II**, also known as Neobaicalein, is a tetramethoxyflavone.[4] Its core is a flavone skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). The systematic IUPAC name for **Skullcapflavone II** is 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one.[4][5] The structure is characterized by hydroxyl groups at positions 5 and 2' and methoxy groups at positions 6, 7, 8, and 6'.[4]

The chemical and physical properties are summarized below.



| Identifier        | Value   | Reference |
|-------------------|---|-----------|
| IUPAC Name        | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | [4]       |
| Synonyms          | Neobaicalein, 5,2'-Dihydroxy-6,7,8,6'-tetramethoxyflavone             | [4][6]    |
| CAS Number        | 55084-08-7  | [4]       |
| Molecular Formula | C19H18O8  | [4][5]    |
| Molecular Weight  | 374.35 g/mol  | [5]       |
| Monoisotopic Mass | 374.10016754 Da   | [4][6]    |
| Canonical SMILES  | COC1=CC=CC(=C1C2=CC(=<br>O)C3=C(C(=C(C(=C3O2)OC)<br>OC)OC)O)O         | [5]       |
| InChI Key         | GMQFOKBGMKVUQZ-<br>UHFFFAOYSA-N                                       | [5]       |

# Stereochemistry

The core flavone structure of **Skullcapflavone II** is planar and does not contain any chiral centers. The molecule is achiral and, therefore, does not exhibit stereoisomerism. Consequently, it does not have enantiomers or diastereomers and does not rotate plane-polarized light.

# Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural determination of **Skullcapflavone II** from its natural source, Scutellaria baicalensis, involves a series of chromatographic and spectroscopic techniques.

## **Isolation and Purification Protocol**

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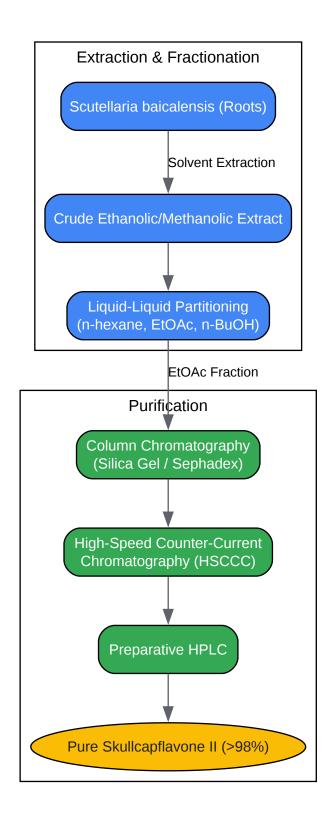




A general methodology for isolating flavonoids like **Skullcapflavone II** from S. baicalensis is as follows:

- Extraction: The dried and powdered roots of S. baicalensis are extracted with a solvent such as methanol or ethanol. Techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction may be employed to improve efficiency.[7]
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[8]
- Chromatography: The targeted flavonoid-rich fraction (typically the ethyl acetate fraction) undergoes further separation using chromatographic techniques.
  - Column Chromatography: Silica gel or Sephadex columns are used for initial separation.
     [9]
  - High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is highly effective for separating and purifying bioactive compounds from complex mixtures without a solid support matrix, thus avoiding irreversible sample adsorption.[7][8]
  - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to yield highly purified Skullcapflavone II (>98%).[8][9]





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Isolation and Purification Workflow for Skullcapflavone II.



## **Structural Elucidation Methodologies**

The definitive structure of **Skullcapflavone II** is established using a combination of modern spectroscopic methods.[10][11][12]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C<sub>19</sub>H<sub>18</sub>O<sub>8</sub>.[4][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that reveal structural motifs, such as the location of methoxy and hydroxyl groups, by analyzing characteristic neutral losses (e.g., loss of CH<sub>3</sub>• from methoxy groups).[13][14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of flavonoids.[15][16]
  - ¹H NMR: Provides information on the number and chemical environment of protons, including the substitution patterns on the aromatic rings.
  - <sup>13</sup>C NMR: Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, methoxy).
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY
    (Correlation Spectroscopy) identifies proton-proton couplings within spin systems. HSQC
    (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached
    carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)
    correlations between protons and carbons, which is crucial for piecing together the entire
    molecular framework and confirming the precise positions of all substituents.[15]



| Spectroscopic Technique   | Purpose in Structural Elucidation   |
|---------------------------|---|
| HRMS                      | Determines exact mass and elemental composition to confirm the molecular formula.   |
| Tandem MS (MS/MS)         | Provides fragmentation data to identify structural fragments and functional groups.   |
| <sup>1</sup> H NMR        | Identifies proton environments and substitution patterns on the aromatic rings.   |
| <sup>13</sup> C NMR       | Determines the carbon skeleton and identifies functional groups (carbonyls, methoxy carbons).   |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete connectivity of the molecule by mapping <sup>1</sup> H- <sup>1</sup> H and <sup>1</sup> H- <sup>13</sup> C correlations. |

## **Synthesis**

The synthesis of **Skullcapflavone II** has been reported, typically involving the condensation of an appropriately substituted acetophenone with a substituted benzaldehyde, followed by cyclization to form the flavone core.[17] More recently, biotransformation approaches, such as enzymatic glycosylation, have been explored to create novel derivatives with enhanced properties like increased aqueous solubility.[18]

# **Biological Activity and Signaling Pathways**

**Skullcapflavone II** exhibits a range of biological activities by modulating specific intracellular signaling pathways. Its anti-inflammatory effects are particularly well-documented.

## Inhibition of the TGF-β/Smad Pathway

Transforming growth factor-beta (TGF- $\beta$ ) signaling is crucial in cellular processes like growth, differentiation, and immune regulation.[19] Dysregulation of this pathway is implicated in fibrosis and inflammation. **Skullcapflavone II** has been shown to reduce the main pathophysiological features of allergic asthma, in part by acting on the TGF- $\beta$ 1/Smad signaling pathways.[20] It can inhibit TGF- $\beta$ -induced epithelial-mesenchymal transition (EMT), a key



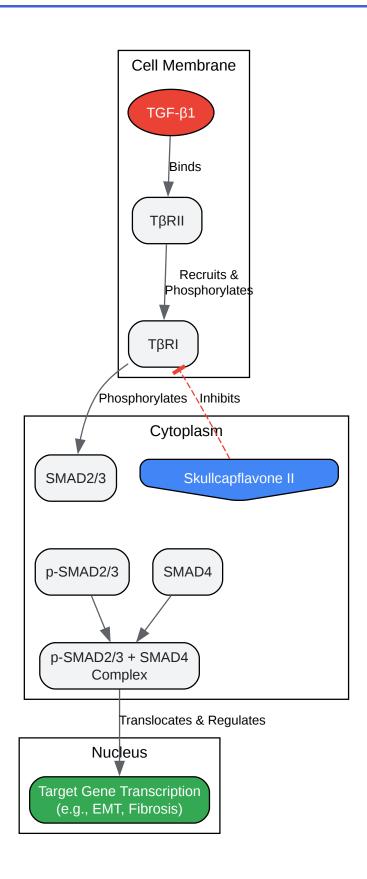




process in fibrosis, potentially through the regulation of the NF-kB and Smad signaling pathways.[20][21]

In the canonical TGF- $\beta$  pathway, the ligand binds to the type II receptor (T $\beta$ RII), which recruits and phosphorylates the type I receptor (T $\beta$ RI).[22] The activated T $\beta$ RI then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[23] These activated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[22] **Skullcapflavone II** can interfere with this cascade, leading to a reduction in pro-fibrotic and pro-inflammatory gene expression.





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Inhibition of the TGF-β/Smad Signaling Pathway by **Skullcapflavone II**.



## Regulation of STAT1, NF-kB, and p38 MAPK Pathways

**Skullcapflavone II** has also been demonstrated to suppress the production of proinflammatory chemokines, such as TARC and MDC, in keratinocytes.[2] This suppression is achieved by inhibiting the phosphorylation of key signaling proteins: STAT1, NF-κB, and p38 MAPK.[2][24][25][26] These pathways are central to the inflammatory response. For instance, the activation of NF-κB and MAPK signaling pathways can trigger the expression of inflammatory cytokines like IL-6, IL-8, and TNF-α.[27] By downregulating the activation of these interconnected pathways, **Skullcapflavone II** exerts potent anti-inflammatory effects.[2][28]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Skullcapflavone II: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221306#chemical-structure-and-stereochemistry-of-skullcapflavone-ii]



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